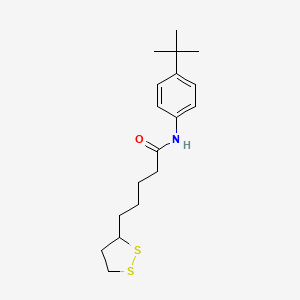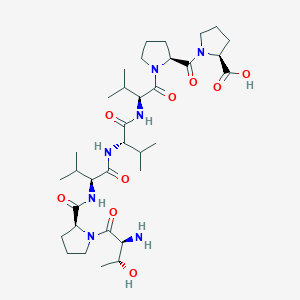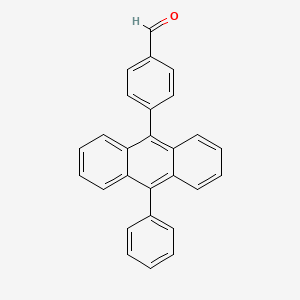![molecular formula C9H9FO B14187259 (2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane CAS No. 865864-66-0](/img/structure/B14187259.png)
(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[®-Fluoro(phenyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a fluorine atom attached to a phenyl group, which is in turn bonded to the oxirane ring. The stereochemistry of the compound is specified by the (2S) and ® designations, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a fluorinated phenylmethanol derivative with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted epoxides or ring-opened products.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. Epoxides are known to interact with biological molecules, and the presence of the fluorine atom can enhance binding affinity and specificity.
Medicine: Research in medicine explores the compound’s potential as a pharmaceutical intermediate. Its ability to form stable, chiral molecules makes it a candidate for drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are leveraged in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2S)-2-[®-Fluoro(phenyl)methyl]oxirane involves its interaction with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, forming more stable products. The fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
- (2S)-2-[®-Chloro(phenyl)methyl]oxirane
- (2S)-2-[®-Bromo(phenyl)methyl]oxirane
- (2S)-2-[®-Iodo(phenyl)methyl]oxirane
Comparison: Compared to its halogenated analogs, (2S)-2-[®-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly alter the compound’s reactivity, stability, and biological activity. The smaller size of the fluorine atom compared to other halogens also affects the steric interactions in chemical reactions, making (2S)-2-[®-Fluoro(phenyl)methyl]oxirane distinct in its behavior and applications.
Properties
CAS No. |
865864-66-0 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(2S)-2-[(R)-fluoro(phenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
InChI Key |
KDCLZRHLDRBQFC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H](O1)[C@@H](C2=CC=CC=C2)F |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)

